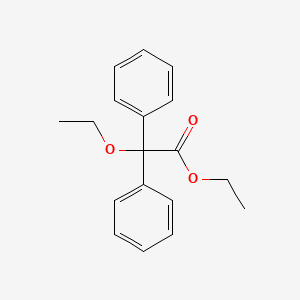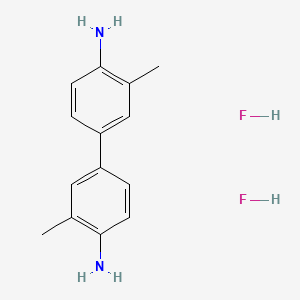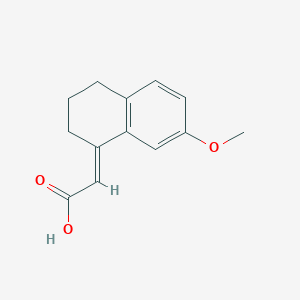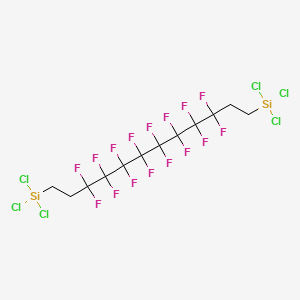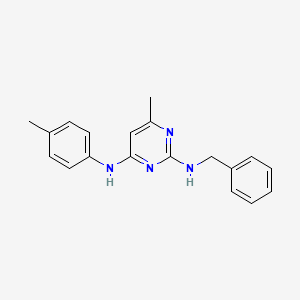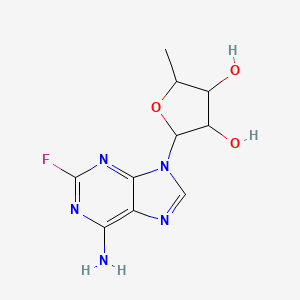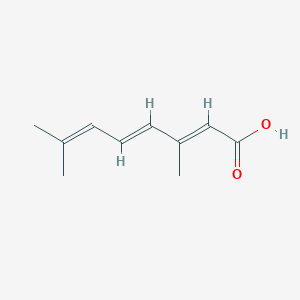
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate is a steroid ester that plays a significant role in the synthesis of various steroid drugs. This compound is characterized by its unique structure, which includes a pregnane backbone with oxo groups at positions 3 and 17, and a carboxylate ester at position 20. It is often used as an intermediate in the production of corticosteroids and other steroid-based pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate typically involves the microbial degradation of sterols such as sitosterol, cholesterol, stigmasterol, and campesterol. One common method is a one-stage fermentation process using Mycobacterium fortuitum NRRL B-12433 in an aqueous nutrient medium under aerobic conditions . This process is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of engineered microbial strains. For example, Mycolicibacterium neoaurum has been used to convert phytosterols into 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, which can then be methylated to produce this compound . This method is preferred for its greener and more economical approach compared to traditional chemical synthesis routes.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different steroid derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. For instance, the oxidation of this compound can produce 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al, which is an intermediate in the biological conversion of cortisol .
Applications De Recherche Scientifique
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a precursor in the synthesis of corticosteroids, which are vital for treating various inflammatory and autoimmune conditions . Additionally, this compound is employed in the study of steroid metabolism and the development of new steroid-based drugs.
Mécanisme D'action
The mechanism of action of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate involves its conversion into active steroid hormones through enzymatic processes. These hormones then interact with specific receptors in the body, modulating various physiological pathways. For example, the compound can be converted into cortisol, which binds to glucocorticoid receptors and regulates inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate include 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al and 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid .
Uniqueness: What sets this compound apart is its specific structure, which makes it a versatile intermediate in the synthesis of various steroid drugs. Its ability to undergo multiple chemical transformations allows for the production of a wide range of steroid derivatives, making it invaluable in pharmaceutical research and development .
Propriétés
Formule moléculaire |
C22H30O3 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]propanoate |
InChI |
InChI=1S/C22H30O3/c1-13(21(24)25-3)19-8-9-20-18-6-4-14-12-15(23)5-7-16(14)17(18)10-11-22(19,20)2/h12,16-18,20H,4-11H2,1-3H3/b19-13+/t16-,17+,18+,20-,22+/m0/s1 |
Clé InChI |
FYBMHEHDHANXAO-YWWWCTLRSA-N |
SMILES isomérique |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)/C(=O)OC |
SMILES canonique |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


